Product packaging for 4-(2-aminoethyl)-1-Piperazineacetic acid(Cat. No.:CAS No. 87980-97-0)

4-(2-aminoethyl)-1-Piperazineacetic acid

Cat. No.: B3058123
CAS No.: 87980-97-0
M. Wt: 187.24 g/mol
InChI Key: PHXRLXSFXHFCPA-UHFFFAOYSA-N
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Description

Contextual Significance of Piperazine-Containing Architectures in Chemical and Biological Sciences

Piperazine (B1678402) and its derivatives are integral to a vast array of pharmaceuticals and research chemicals. nih.govresearchgate.net The two nitrogen atoms in the piperazine ring provide sites for substitution, allowing for the fine-tuning of a molecule's biological activity and pharmacokinetic profile. nih.govresearchgate.net This versatility has led to the incorporation of the piperazine core into drugs with a wide range of therapeutic applications, including antipsychotic, antidepressant, antihistaminic, and anticancer agents. researchgate.netthieme-connect.comresearchgate.net The ability of the piperazine nucleus to interact with various biological targets through hydrogen bonding and other non-covalent interactions underpins its widespread use in medicinal chemistry. mdpi.com

The structural rigidity of the piperazine ring, often adopting a chair conformation, allows for the precise spatial arrangement of functional groups, which is crucial for selective binding to biological receptors. nih.gov Furthermore, the basic nature of the piperazine nitrogens can be advantageous for drug formulation and absorption.

Historical Development and Emerging Research Trajectories for 4-(2-aminoethyl)-1-Piperazineacetic Acid

The development of piperazine-based compounds dates back to early investigations into their anthelmintic properties. researchgate.net Over the decades, the synthesis and application of piperazine derivatives have become increasingly sophisticated. nih.gov The synthesis of precursors to this compound, such as 1-(2-aminoethyl)piperazine (B7761512), has been a subject of chemical research, with various methods developed for its preparation. google.comgoogle.com

Initially, research involving this compound was often centered around its protected forms, such as 4-[2-(Fmoc-amino)ethyl]-1-piperazineacetic acid. This protected derivative serves as a crucial building block in solid-phase peptide synthesis, a technique fundamental to the creation of custom peptides for therapeutic and research purposes, particularly in the fields of oncology and neurology. chemimpex.com

Emerging research is now exploring the direct applications of the unprotected this compound. Its bifunctional nature, possessing both a primary amine and a carboxylic acid, makes it an attractive candidate for bioconjugation, the process of linking molecules to biological macromolecules like proteins. chemimpex.comnih.gov This opens up new avenues for the development of targeted drug delivery systems and diagnostic agents. Furthermore, its ability to act as a chelating agent for metal ions is a growing area of interest, particularly in the development of radiopharmaceuticals and contrast agents for medical imaging. nih.gov

Overview of Advanced Research Domains Pertaining to this compound

The unique trifunctional nature of this compound, with its two distinct amine functionalities and a carboxylic acid group, positions it at the forefront of several advanced research domains:

Peptide Synthesis and Drug Discovery: The primary amine of the aminoethyl group can be selectively protected, allowing the carboxylic acid and the secondary amine of the piperazine ring to be used as handles for further chemical modifications. This makes it a valuable scaffold for creating libraries of complex molecules for drug screening. The Fmoc-protected version is widely used in the synthesis of bioactive peptides. chemimpex.com

Bioconjugation and Linker Technology: The compound's structure is ideal for use as a linker in bioconjugation. The carboxylic acid can be activated to react with amines on proteins, while the primary amine can be attached to other molecules of interest, such as fluorescent dyes or therapeutic agents. chemimpex.comnih.gov

Chelating Agents and Radiopharmaceuticals: The combination of nitrogen and oxygen donor atoms in this compound gives it the ability to form stable complexes with metal ions. nih.govmdpi.com This property is being exploited in the design of bifunctional chelators for radiometals used in positron emission tomography (PET) imaging and targeted radiotherapy. nih.govnih.govmdpi.comnih.gov By attaching this chelating moiety to a tumor-targeting molecule, researchers can deliver radioactive isotopes specifically to cancer cells for diagnosis or treatment.

Physicochemical Properties of 1-(2-Aminoethyl)piperazine (AEP), a Key Precursor

Property Value
Molecular Formula C6H15N3
Molecular Weight 129.20 g/mol sigmaaldrich.comnih.gov
Boiling Point 218-222 °C sigmaaldrich.com
Density 0.985 g/mL at 25 °C sigmaaldrich.com
Vapor Pressure 0.05 mmHg (20 °C) sigmaaldrich.com

Properties of a Protected Derivative: 4-[2-(Fmoc-amino)ethyl]-1-piperazineacetic acid dihydrochloride

Property Value
CAS Number 204320-65-0 chemimpex.comsigmaaldrich.com
Molecular Formula C23H27N3O4 · 2HCl chemimpex.comsigmaaldrich.com
Molecular Weight 482.40 g/mol sigmaaldrich.com
Purity ≥98.0% (HPLC) sigmaaldrich.com
Appearance White to off-white powder chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17N3O2 B3058123 4-(2-aminoethyl)-1-Piperazineacetic acid CAS No. 87980-97-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(2-aminoethyl)piperazin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2/c9-1-2-10-3-5-11(6-4-10)7-8(12)13/h1-7,9H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXRLXSFXHFCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60475038
Record name [4-(2-Aminoethyl)piperazin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87980-97-0
Record name [4-(2-Aminoethyl)piperazin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 2 Aminoethyl 1 Piperazineacetic Acid and Its Chemical Analogs

Strategic Approaches to the Core 4-(2-aminoethyl)-1-Piperazineacetic Acid Scaffold Synthesis

The construction of the this compound molecule requires careful strategic planning to selectively functionalize the different nitrogen atoms within the precursor molecules.

Conventional synthesis of the this compound scaffold typically involves a multi-step process starting from piperazine (B1678402) or its derivatives. A common strategy involves the sequential N-alkylation of the piperazine ring. For instance, a plausible route could begin with the mono-alkylation of piperazine with a protected 2-aminoethyl group, followed by alkylation of the second nitrogen with an acetic acid ester moiety. The final step would involve the hydrolysis of the ester to yield the carboxylic acid.

A key precursor, 1-(2-aminoethyl)piperazine (B7761512), can be synthesized by contacting triethylenetetramine (B94423) with a hydrogenation catalyst under high temperature and pressure. google.com This precursor can then be reacted with an haloacetic acid ester, such as ethyl bromoacetate, to introduce the acetic acid moiety.

Optimization of these pathways focuses on several key aspects:

Control of N-alkylation: Preventing di-alkylation at the initial step is critical. This is often achieved by using a large excess of the piperazine starting material or by employing a protecting group on one of the piperazine nitrogens.

Reaction Conditions: Temperature, solvent, and choice of base are optimized to maximize yield and minimize side reactions. For example, the synthesis of related piperazinyl amides was optimized by carefully controlling the addition sequence and the stoichiometry of the reactants to avoid the formation of undesired bis-amide byproducts. nih.gov

Purification: Efficient purification methods are necessary to isolate the desired product from starting materials and byproducts.

Reaction Step Typical Reagents & Conditions Purpose Key Optimization Parameter
Step 1: Aminoethylation 1-(2-aminoethyl)piperazine precursor synthesis from triethylenetetramineIntroduction of the aminoethyl groupCatalyst choice, temperature, pressure google.com
Step 2: Carboxymethylation Ethyl bromoacetate, K₂CO₃, Acetonitrile (ACN)Introduction of the acetic acid ester groupControl of stoichiometry to prevent side reactions
Step 3: Hydrolysis LiOH, H₂O/THFConversion of ester to carboxylic acidReaction time and temperature

The development of chiral piperazine derivatives is an area of growing interest due to the potential for improved molecular recognition and biological activity. nih.gov Enantioselective synthesis of piperazineacetic acid esters can be achieved through several advanced strategies.

One major approach is asymmetric hydrogenation . Palladium-catalyzed asymmetric hydrogenation of pyrazine-2-ols has been developed to provide chiral piperazin-2-ones with excellent enantioselectivity, which can then be converted to the corresponding chiral piperazines. dicp.ac.cnrsc.org This methodology could potentially be adapted for precursors of this compound.

Another strategy involves using chiral starting materials . Optically pure amino acids can be efficiently converted into 1,2-diamines, which then undergo annulation to deliver enantiopure 3-substituted piperazine-2-acetic acid esters. nih.gov This highlights a pathway where chirality is installed early in the synthesis from a chiral pool source.

Organocatalysis represents a further avenue. For example, an organocatalytic asymmetric α-hydrazination reaction has been used as a key step in the synthesis of chiral piperazic acid, a related cyclic hydrazine (B178648) motif. nih.govmdpi.com Similarly, palladium-catalyzed decarboxylative asymmetric allylic alkylation has been successfully employed to synthesize chiral α,α-disubstituted piperazin-2-ones. nih.gov These modern catalytic methods offer powerful tools for accessing enantiomerically enriched piperazine scaffolds.

Methodology Description Potential Application Reference
Asymmetric HydrogenationPalladium-catalyzed hydrogenation of prochiral pyrazine (B50134) precursors.Creation of chiral piperazine rings. dicp.ac.cnrsc.org
Chiral Pool SynthesisStarting from optically pure amino acids to build the chiral scaffold.Synthesis of enantiopure piperazine-2-acetic acid esters. nih.gov
Asymmetric Allylic AlkylationPalladium-catalyzed reaction to create chiral gem-disubstituted piperazin-2-ones.Access to complex chiral piperazine derivatives. nih.gov

Protecting group chemistry is indispensable in the synthesis of this compound due to the presence of multiple reactive amine functional groups. organic-chemistry.org A protecting group is a reversibly formed derivative of a functional group that temporarily reduces its reactivity. organic-chemistry.org This allows for selective chemical modifications at other positions in the molecule.

The Fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile amine protecting group widely used in peptide synthesis. wikipedia.org It is particularly suitable for protecting the primary amine of the 2-aminoethyl side chain. The Fmoc group is stable to acidic conditions but is readily removed by a mild base, typically a solution of piperidine (B6355638) in DMF. wikipedia.org The use of 4-[2-(Fmoc-amino)ethyl]-1-piperazineacetic acid as a building block in peptide synthesis underscores the importance of this protecting group strategy. chemimpex.com This protected version allows the carboxylic acid moiety to be coupled to another amino acid while the primary amine on the side chain remains masked.

Another commonly used protecting group is the tert-Butoxycarbonyl (Boc) group. Like Fmoc, it is used to protect amines, but it is labile to acidic conditions. The choice between Fmoc and Boc allows for an orthogonal protection strategy, where one group can be removed selectively in the presence of the other. organic-chemistry.org A Boc-protected version of a key precursor, tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate, is commercially available. cymitquimica.com

The removal of the Fmoc group is a well-studied process. It proceeds via a β-elimination mechanism when treated with a secondary amine like piperidine, which traps the resulting dibenzofulvene intermediate. nih.gov Alternatives to piperidine, such as piperazine/DBU combinations, have been developed as safer and effective deprotection reagents. wikipedia.orgrsc.org

Protecting Group Abbreviation Protected Group Cleavage Condition Key Feature
FluorenylmethyloxycarbonylFmocPrimary/Secondary AmineBase-labile (e.g., Piperidine)Used in solid-phase peptide synthesis; enables UV monitoring. wikipedia.orgchemimpex.com
tert-ButoxycarbonylBocPrimary/Secondary AmineAcid-labile (e.g., TFA)Allows for orthogonal deprotection with Fmoc. organic-chemistry.org

Biocatalytic and Chemoenzymatic Synthetic Routes

Biocatalytic and chemoenzymatic approaches, which utilize enzymes for chemical transformations, are gaining prominence as methods for sustainable and highly selective synthesis. rug.nl These methods can offer high stereoselectivity under mild reaction conditions.

While specific biocatalytic routes for this compound are not extensively documented, principles from related syntheses can be applied. For instance, immobilized Candida antarctica lipase (B570770) B (CALB) has been successfully used as a reusable catalyst for the synthesis of clinically valuable piperidine derivatives through a multicomponent reaction. rsc.org This demonstrates the potential of lipases and other enzymes in constructing nitrogen-containing heterocycles.

A chemoenzymatic strategy could involve using an enzyme for a key stereoselective step within a larger chemical synthesis sequence. nih.gov For example, a transaminase could be used for the asymmetric synthesis of a chiral amine precursor, or a lipase could perform a kinetic resolution of a racemic intermediate. Researchers have developed chemoenzymatic methods for producing various chiral amines and alcohols that are precursors to pharmaceuticals. nih.gov A concise chemoenzymatic synthesis of 4,5-dihydroxy-L-isoleucine, a complex amino acid, was achieved using regio- and diastereoselective enzymatic C–H oxidations, showcasing the power of enzymes to perform challenging transformations. nih.gov Such strategies could significantly streamline the synthesis of chiral analogs of this compound.

Design and Synthesis of Derivatives and Conjugates of this compound

The core scaffold of this compound offers multiple points for chemical modification, allowing for the creation of a diverse library of derivatives and conjugates for various applications, including drug discovery and materials science. rsc.org

The primary amine on the ethyl side chain and the secondary amine character of the N4 piperazine nitrogen are prime targets for derivatization through acylation and alkylation.

Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base. This reaction forms an amide bond. By selecting different acylating agents, a wide variety of functional groups can be introduced. For example, a study on the synthesis of piperazine derivatives involved reacting various substituted acid chlorides with methyl piperazine to afford a series of 1,4-disubstituted piperazine amides. This same principle can be applied to the primary amine of this compound to generate diverse amide derivatives.

Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved through reaction with alkyl halides or via reductive amination. Reductive amination, which involves reacting an amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is a powerful method for creating substituted amines. nih.govresearchgate.net This reaction could be used to introduce a wide range of alkyl or arylmethyl groups to the primary amine, leading to secondary amine derivatives.

These modifications can significantly alter the physicochemical properties of the parent molecule, such as its solubility, lipophilicity, and hydrogen bonding capacity, which are critical for its biological activity and application. researchgate.net

Modification Type Reaction Reagents Resulting Functional Group Example Application
Acylation Amide bond formationAcid chlorides, AnhydridesAmideSynthesis of bioactive piperazine amides. nih.gov
Alkylation Reductive AminationAldehydes/Ketones, NaBH(OAc)₃Secondary/Tertiary AmineIntroduction of diverse substituents for SAR studies. nih.gov
Alkylation N-AlkylationAlkyl halides, BaseSecondary/Tertiary AmineSynthesis of N-substituted piperazine derivatives. mdpi.com

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a prime target for chemical modification to generate a diverse range of derivatives with altered physicochemical properties and biological activities. Standard organic synthesis techniques can be employed to convert the carboxylic acid into esters, amides, and other functionalities.

A primary consideration in the derivatization of this compound is the presence of the reactive primary amino group on the ethyl side chain. To achieve selective modification of the carboxylic acid, this primary amine is typically protected. A common and effective protecting group for this purpose is the fluorenylmethyloxycarbonyl (Fmoc) group. The resulting compound, 4-[2-(Fmoc-amino)ethyl]-1-piperazineacetic acid, is a stable and commercially available building block that allows for selective reactions at the carboxylic acid terminus. chemimpex.comcymitquimica.com

Esterification: The formation of esters from the carboxylic acid can be achieved through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classical approach. However, milder conditions are often preferred to avoid potential side reactions. The use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) facilitates the reaction between the carboxylic acid and an alcohol under neutral conditions, leading to the formation of the corresponding ester.

Amidation: The synthesis of amides from the carboxylic acid moiety is a crucial transformation, as it allows for the introduction of a wide array of substituents. This reaction is typically carried out by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include carbodiimides (DCC, DIC, EDC) often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. The use of phosphonium-based reagents like BOP or PyBOP, and aminium/uronium reagents such as HBTU, HATU, and TBTU are also prevalent, particularly in solid-phase synthesis. These reagents convert the carboxylic acid into a more reactive species, facilitating its reaction with the amine to form the amide bond. For instance, the coupling of various amines to a carboxylic acid can be efficiently achieved using EDC.HCl and DMAP in dichloromethane. nih.gov

Derivative TypeReagents and ConditionsResulting Functional Group
EsterAlcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) OR Alcohol, DCC/DMAPEster (-COOR)
AmideAmine (e.g., R-NH₂), Coupling Agent (e.g., EDC, HBTU, PyBOP)Amide (-CONHR)
Acid ChlorideThionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)Acid Chloride (-COCl)

Formation of Peptide-Based Conjugates and Mimetics

The bifunctional nature of this compound makes it an excellent scaffold for the synthesis of peptide conjugates and peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved properties such as enhanced stability and bioavailability.

Peptide-Based Conjugates:

The primary application of this compound in this context is as a building block in solid-phase peptide synthesis (SPPS). chemimpex.com For this purpose, the N-Fmoc protected version, 4-[2-(Fmoc-amino)ethyl]-1-piperazineacetic acid, is widely utilized. chemimpex.comcymitquimica.com In SPPS, the carboxylic acid of this building block is coupled to the free amino group of a growing peptide chain that is anchored to a solid support.

The synthesis cycle involves the following key steps:

Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed, typically using a solution of piperidine in a solvent like dimethylformamide (DMF).

Activation and Coupling: The carboxylic acid of the incoming Fmoc-4-(2-aminoethyl)-1-piperazineacetic acid is activated in situ using a coupling agent. Commonly used coupling reagents in modern SPPS include HBTU, HATU, HCTU, and PyBOP, often in the presence of a base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. The activated amino acid is then added to the resin, and the coupling reaction proceeds to form a new peptide bond.

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

StepReagentsPurpose
Fmoc Deprotection20-40% Piperidine in DMFRemoval of the N-terminal Fmoc protecting group
Amino Acid CouplingFmoc-amino acid, Coupling Agent (HBTU, HATU, etc.), Base (DIPEA)Formation of the peptide bond
Cleavage from ResinTrifluoroacetic acid (TFA) with scavengersRelease of the synthesized peptide from the solid support

Peptidomimetics:

The piperazine scaffold is a well-established component in the design of peptidomimetics. researchgate.net The rigid, yet conformationally adaptable, nature of the piperazine ring allows it to serve as a template to mimic peptide secondary structures like β-turns. By incorporating this compound into a molecule, medicinal chemists can create structures that present amino acid side chains in a spatially defined manner, thereby mimicking the binding epitopes of natural peptides.

The synthesis of such peptidomimetics can be approached through various strategies. For instance, the carboxylic acid of the piperazine scaffold can be coupled to an amino acid or a small peptide fragment, while the primary amine on the ethyl side chain can be functionalized with other pharmacophoric groups. This modular approach allows for the creation of diverse libraries of peptidomimetics for screening against various biological targets. The use of piperazine-2-carboxylic acid derivatives has been explored in the solid-phase synthesis of diketopiperazine-based β-turn mimetics. researchgate.net Similarly, the this compound core can be integrated into more complex heterocyclic systems to generate novel peptidomimetic scaffolds.

Structural Elucidation and Advanced Spectroscopic Characterization of 4 2 Aminoethyl 1 Piperazineacetic Acid Compounds

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4-(2-aminoethyl)-1-Piperazineacetic acid, ¹H and ¹³C NMR spectroscopy would provide critical information about the chemical environment of each hydrogen and carbon atom, respectively.

In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons of the piperazine (B1678402) ring, the ethylenediamine side chain, and the acetic acid moiety. The integration of these signals would correspond to the number of protons in each group. The chemical shifts (δ) would be indicative of the electronic environment of the protons, and spin-spin coupling patterns would reveal the connectivity of adjacent atoms.

A ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the methylene carbons of the piperazine ring, the ethyl group, and the acetic acid group.

Table 1: Hypothetical ¹H NMR Data for this compound

Protons Chemical Shift (ppm) Multiplicity Integration
Piperazine ring protons 2.4 - 3.0 m 8H
-CH₂- (ethyl) 2.7 - 2.9 t 2H
-CH₂- (amino) 2.9 - 3.1 t 2H
-CH₂- (acetic acid) 3.2 - 3.4 s 2H
-NH₂ Variable br s 2H

Note: This table is a theoretical representation and is not based on experimental data.

Table 2: Hypothetical ¹³C NMR Data for this compound

Carbon Chemical Shift (ppm)
Piperazine ring carbons 45 - 55
-CH₂- (ethyl) ~58
-CH₂- (amino) ~40
-CH₂- (acetic acid) ~60

Note: This table is a theoretical representation and is not based on experimental data.

Vibrational Spectroscopy Techniques (e.g., FT-IR, FT-Raman) in Structural Analysis

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy are powerful techniques for identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

For this compound, an FT-IR spectrum would be expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid. The N-H stretching vibrations of the primary amine would likely appear in the range of 3300-3500 cm⁻¹. The C=O stretching of the carboxylic acid would give a strong absorption band around 1700-1730 cm⁻¹. C-N stretching vibrations of the piperazine ring and the aminoethyl group would be observed in the fingerprint region (1000-1300 cm⁻¹).

An FT-Raman spectrum would provide complementary information, with the C-H stretching vibrations of the aliphatic chains appearing in the 2800-3000 cm⁻¹ region.

Table 3: Expected FT-IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid) 2500-3300 Broad, Strong
N-H stretch (Amine) 3300-3500 Medium
C-H stretch (Aliphatic) 2850-2960 Medium-Strong
C=O stretch (Carboxylic Acid) 1700-1730 Strong
N-H bend (Amine) 1590-1650 Medium

Note: This table is a theoretical representation and is not based on experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, which lacks extensive chromophores, significant absorption in the UV-Vis region is not expected. The primary electronic transitions would likely be n → σ* transitions associated with the lone pairs of electrons on the nitrogen and oxygen atoms. These transitions typically occur at shorter wavelengths, in the far-UV region, and may not be readily observable with standard UV-Vis spectrophotometers. Therefore, a UV-Vis spectrum would likely show low absorption in the 200-800 nm range.

Computational Chemistry and Theoretical Modeling of 4 2 Aminoethyl 1 Piperazineacetic Acid Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Parameters

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular geometries and electronic properties. For piperazine (B1678402) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), are employed to determine stable conformations and electronic structures.

The piperazine ring typically adopts a chair conformation, which is the most stable arrangement. Substituents on the nitrogen atoms can exist in either axial or equatorial positions, leading to different conformers with distinct energies. For 4-(2-aminoethyl)-1-piperazineacetic acid, the bulky aminoethyl and acetic acid groups are expected to preferentially occupy the equatorial positions to minimize steric hindrance.

A computational study on 1,4-diformyl-piperazine, a related compound, revealed the impact of substituent orientation on the molecule's stability and electronic properties. physchemres.org The substitution of different atoms within the functional groups, for instance, replacing oxygen with sulfur, was shown to induce significant changes in activation energies, molecular shape, and electronic potential. physchemres.org Similarly, for this compound, the protonation state of the amino and carboxylic acid groups would significantly influence its geometry and electronic parameters.

Detailed calculations on similar molecules, such as 1-Amino-4-methylpiperazine, have provided precise bond lengths, bond angles, and dihedral angles for the piperazine ring system. nih.gov These studies serve as a reliable reference for predicting the geometric parameters of this compound.

Table 1: Representative Geometric Parameters of a Substituted Piperazine Ring (from 1-Amino-4-methylpiperazine)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-N 1.46 110.5 -
C-C 1.53 111.2 -
C-N-C - 109.8 -
N-C-C-N - - 55.7

Note: Data is illustrative and based on a similar compound. Actual values for this compound would require specific calculations.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with other molecules, such as biological targets. nih.govresearchgate.net For this compound, MD simulations could elucidate the range of accessible conformations in different solvent environments.

The flexibility of the ethyl and acetic acid side chains, coupled with the puckering of the piperazine ring, would be a key focus of such simulations. By simulating the molecule in an aqueous environment, one could observe the hydrogen bonding patterns between the molecule's functional groups (amino, carboxyl, and piperazine nitrogens) and surrounding water molecules. This is crucial for understanding its solubility and behavior in biological systems.

Furthermore, MD simulations are invaluable for studying how ligands like piperazine derivatives bind to protein targets. rsc.org If this compound were being investigated as a potential drug candidate, MD simulations could be used to:

Predict the binding mode of the molecule within a protein's active site.

Calculate the binding free energy, providing an estimate of the ligand's affinity for the target.

Identify key amino acid residues involved in the interaction, which can guide the design of more potent analogs. nih.gov

Simulations on other piperazine-based compounds have successfully revealed crucial amino acid interactions and elucidated binding modes, underscoring the power of this technique. nih.govrsc.org

Prediction of Molecular Reactivity and Electronic Properties (e.g., HOMO-LUMO Energy Gap, Molecular Electrostatic Potential)

The electronic properties of a molecule are fundamental to its reactivity. DFT calculations can be used to determine several key descriptors of reactivity.

HOMO-LUMO Energy Gap: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive. For piperazine derivatives, the nature of the substituents on the nitrogen atoms significantly influences the HOMO and LUMO energy levels. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the surface of a molecule. It helps to identify regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These regions correspond to likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the MEP would show negative potential around the oxygen atoms of the carboxylic acid group and the lone pair of the amino group, while positive potential would be expected around the amine and carboxylic acid protons.

Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical hardness, chemical potential, and electrophilicity index. These parameters provide a quantitative measure of the molecule's reactivity. nih.gov

Table 2: Representative Electronic Properties of a Substituted Piperazine (from 1-Amino-4-methylpiperazine)

Property Calculated Value (eV)
HOMO Energy -6.2
LUMO Energy 1.1
HOMO-LUMO Gap 7.3

Note: These values are illustrative and derived from a related compound using HF/6-311+G(d,p) level of theory. nih.gov The exact values for this compound would differ.

Analysis of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Organic molecules, particularly those with donor and acceptor groups connected by a π-conjugated system, can exhibit significant NLO responses. While this compound lacks a traditional π-conjugated bridge, the presence of donor (amino) and acceptor (carboxyl) groups suggests that it could possess some NLO properties, especially in its zwitterionic form where charge separation is enhanced.

Computational methods can predict the NLO properties of a molecule by calculating its polarizability (α) and hyperpolarizability (β). The first hyperpolarizability (β) is a measure of the second-order NLO response. Studies on various piperazine derivatives have shown that they can be promising candidates for NLO applications. rsc.orgbohrium.comresearchgate.net For instance, the introduction of strong electron-donating and electron-withdrawing groups on the piperazine ring, as in 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine, has been shown to result in significant NLO activity. rsc.org

The theoretical calculation of these properties for this compound would involve DFT methods to determine the dipole moment, polarizability, and first hyperpolarizability. The results would indicate its potential for applications such as second-harmonic generation.

Table 3: Compounds Mentioned in this Article

Compound Name
This compound
1,4-diformyl-piperazine
1-Amino-4-methylpiperazine

Mechanistic Investigations of Biological Activities Associated with 4 2 Aminoethyl 1 Piperazineacetic Acid Derivatives

Modulation of Specific Biological Receptors and Pathways

The therapeutic potential of 4-(2-aminoethyl)-1-piperazineacetic acid derivatives is rooted in their ability to modulate key biological receptors and signaling pathways. This includes interactions with neurotransmitter receptors, inhibition of critical enzymes, and regulation of intracellular signaling cascades involved in cellular differentiation and proliferation.

While direct studies on this compound derivatives are limited, the broader class of piperazine-containing compounds has been shown to interact with GABAA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. The nature of this interaction is highly dependent on the specific substitutions on the piperazine (B1678402) ring, leading to a range of pharmacological effects from agonism to antagonism.

Research on various piperazine derivatives has demonstrated that they can act as antagonists of the human α1β2γ2 GABAA receptor. For instance, chlorophenylpiperazines have been identified as potent GABAA receptor antagonists, with 1-(2-chlorophenyl)piperazine (B141456) (2CPP) exhibiting significant inhibitory effects on the GABA-evoked ion current. nih.gov The potency of these derivatives varies based on the nature and position of the substituent on the phenyl ring. nih.gov

Furthermore, studies on natural compounds like piperine (B192125), which contains a piperidine (B6355638) ring (a similar six-membered nitrogen-containing heterocycle), and its synthetic derivatives with a piperazine moiety, have provided insights into the modulation of GABAA receptors. These studies reveal that the efficacy of these compounds is dependent on the GABAA receptor subunit composition. For example, piperine displays higher efficacy on receptors containing α3 subunits. nih.gov Replacing the piperidine ring with a piperazine derivative can significantly alter the potency and efficacy of GABAA receptor modulation. nih.gov This suggests that derivatives of this compound could be designed to selectively target specific GABAA receptor subtypes, offering a potential avenue for the development of novel therapeutics for neurological disorders.

Table 1: Inhibitory Potency of Various Piperazine Derivatives on GABAA Receptors

Compound Potency Ranking (based on IC20 values)
1-(2-chlorophenyl)piperazine (2CPP) 1 (Most Potent)
1-(3-methylphenyl)piperazine (3MPP) 2
1-(4-chlorophenyl)piperazine (4CPP) 3
1-(4-methylphenyl)piperazine (4MPP) 4
1-(2-methoxyphenyl)piperazine (2MBP) 5
1-(3-chlorophenyl)piperazine (3CPP) 6
Piperazine (PP) 7
1-(4-fluorophenyl)piperazine (4FPP) 8
1-(2-methylphenyl)piperazine (2MPP) 9
1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) 10
1-(3-methoxyphenyl)piperazine (3MBP) 11
1-Benzylpiperazine (BZP) 12 (Least Potent)

Data sourced from Hondebrink et al. (2015) nih.gov

Several derivatives of piperazine have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The piperazine scaffold serves as a crucial component in the design of these inhibitors, often acting as a linker between different pharmacophoric groups that interact with the active sites of the enzyme. mdpi.com

For example, a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives have been synthesized and evaluated for their anti-AChE activity. nih.gov The inhibitory potency of these compounds was found to be influenced by the nature and position of substituents on the benzyl (B1604629) ring. Derivatives with electron-withdrawing groups, such as chlorine, fluorine, and nitro groups, at the ortho and para positions of the phenyl ring demonstrated the most significant inhibitory effects. nih.gov

Similarly, phthalimide-based piperazine derivatives have been explored as potential AChE inhibitors. In one study, a series of 2-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized, with the 4-fluorophenyl moiety conferring the highest potency within the series. nih.gov Although these derivatives were less potent than the reference drug donepezil, they highlight the potential of the piperazine scaffold in designing novel AChE inhibitors. nih.gov The mechanism of inhibition often involves the piperazine nitrogen atoms interacting with key residues in the active site of the enzyme. mdpi.com

Table 2: Acetylcholinesterase Inhibitory Activity of Selected Piperazine Derivatives

Compound Substituent on Phenyl Ring IC50 (µM)
4a 2-Cl 0.91 ± 0.045
4g 3-OCH3 5.5 ± 0.7
4b (phthalimide series) 4-F 16.42 ± 1.07
Donepezil (Reference) - 0.14 ± 0.03

Data sourced from Aliabadi et al. (2013) and Rajabzadeh et al. (2017) nih.govnih.gov

A significant biological activity associated with derivatives of the core this compound structure is the inhibition of osteoclast differentiation. Osteoclasts are cells responsible for bone resorption, and their overactivity can lead to bone diseases like osteoporosis.

One such derivative, N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide (B32628) (PPOA-N-Ac-2-Cl), has been shown to significantly inhibit the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells, which are characteristic of mature osteoclasts. nih.govnih.gov This inhibition occurs in a dose-dependent manner and without inducing significant cytotoxicity. nih.govnih.gov

The mechanism underlying this effect involves the downregulation of TNF receptor-associated factor 6 (TRAF6), a key signaling molecule in the RANKL-RANK pathway, which is a critical regulator of osteoclastogenesis. nih.govnih.gov Treatment with PPOA-N-Ac-2-Cl leads to a decrease in the expression of TRAF6 at both the mRNA and protein levels. nih.gov This, in turn, suppresses the downstream signaling cascades, including the phosphorylation of MAPK and NF-κB, which are essential for the expression of osteoclast-specific marker genes. nih.gov Consequently, the expression of genes such as c-fos, DC-STAMP, NFATc1, MMP9, and CtsK is downregulated, leading to a reduction in bone resorption activity and the disruption of F-actin ring formation, a critical structure for osteoclast function. nih.govnih.gov

The piperazine scaffold is a common feature in a multitude of compounds exhibiting antiproliferative activity against various cancer cell lines. nih.govnih.govnih.gov While specific studies on this compound derivatives are emerging, the broader class of piperazine-containing molecules demonstrates a range of mechanisms to inhibit cancer cell growth.

One of the key mechanisms is the induction of apoptosis, or programmed cell death. For instance, certain piperazine-substituted pyranopyridines have been shown to induce apoptosis in cancer cells, a process characterized by the activation of caspases 3 and 7. nih.gov The antiproliferative effects of these compounds are often selective, with some derivatives showing high selectivity indices, indicating a greater effect on cancer cells compared to non-cancerous cells. nih.gov

Another mechanism involves the induction of DNA damage and cell cycle arrest. Novel 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline have been found to induce DNA damage and activate the G2/M checkpoint in colorectal cancer cells. nih.gov Furthermore, the introduction of a piperazine moiety into natural products has been shown to enhance their antiproliferative activity. nih.gov The piperazine group can improve the physicochemical properties of the parent compound, such as water solubility, and can participate in hydrogen bonding interactions with target proteins. nih.gov The antiproliferative mechanisms of arylpiperazine derivatives have also been linked to the inhibition of tubulin polymerization, leading to mitotic arrest. mdpi.com

Table 3: Antiproliferative Activity of a Piperazine Derivative (DO11-46) against Various Cancer Cell Lines

Cell Line Cancer Type IC50 (µM)
H1299 Non-small cell lung cancer 0.31
A549 Non-small cell lung cancer 0.44
DU145 Prostate cancer 0.69
HepG2 Hepatocellular carcinoma 0.72

Data sourced from Sokolowska et al. (2022) nih.gov

Elucidation of Structure-Activity Relationships (SAR) for Functional Optimization

The biological activity of this compound derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationships (SAR) is paramount for the rational design and optimization of compounds with enhanced potency and selectivity for specific biological targets.

The substituents on the piperazine ring play a pivotal role in determining the biological activity of these derivatives. The nature, size, and position of these substituents can significantly impact the compound's interaction with its target protein.

In the context of GABAA receptor modulation , the substitution pattern on an arylpiperazine ring dictates the compound's potency as an antagonist. For example, chlorophenylpiperazines are among the most potent antagonists, with the position of the chlorine atom influencing the inhibitory activity. nih.gov

For acetylcholinesterase inhibition , the presence of electron-withdrawing groups on a benzyl substituent attached to the piperazine ring generally enhances inhibitory potency. nih.gov The position of these substituents is also critical, with ortho and para substitutions often being more favorable than meta substitutions. nih.gov

Regarding the regulation of osteoclast differentiation , the acetyl group on the piperazine ring of PPOA-N-Ac-2-Cl appears to be important for its inhibitory activity on the TRAF6 pathway. nih.govnih.gov Further modifications to this substituent could lead to more potent inhibitors of osteoclastogenesis.

Contribution of the Acetic Acid Side Chain and Aminoethyl Moiety to Molecular Recognition

The unique structural arrangement of this compound, featuring both a reactive acetic acid side chain and a flexible aminoethyl moiety, plays a crucial role in its molecular recognition and subsequent biological activity. The interplay between these two functional groups dictates the compound's ability to interact with specific biological targets, influencing its pharmacological profile.

The acetic acid side chain provides a critical anchor point for interactions with biological macromolecules. The carboxylic acid group, with its potential for ionic bonding, hydrogen bonding, and serving as a metal ligand, is a key determinant of the compound's binding affinity and specificity. The acidic nature of this moiety allows it to form strong electrostatic interactions with positively charged residues, such as arginine and lysine, commonly found in the active sites of enzymes and receptors.

The aminoethyl moiety , on the other hand, introduces a degree of conformational flexibility and an additional site for hydrogen bonding. The primary amine group can act as both a hydrogen bond donor and acceptor, contributing to the stability of the ligand-receptor complex. The length and flexibility of the ethyl linker allow the terminal amino group to orient itself optimally within the binding pocket, potentially reaching distant interaction points that would be inaccessible to a more rigid structure.

In essence, the acetic acid side chain and the aminoethyl moiety of this compound are not merely passive components but active contributors to its molecular recognition profile. Their combined properties of acidity, basicity, flexibility, and hydrogen bonding potential create a pharmacophore that is likely responsible for its observed biological activities. Further detailed mechanistic and structural studies are necessary to fully elucidate the precise nature of these contributions.

In Vitro Biological Profiling Methodologies (e.g., Cell-Based Assays, Receptor Binding Assays)

The in vitro biological profiling of this compound and its derivatives employs a range of methodologies to characterize their pharmacological effects and identify their molecular targets. These assays are essential for understanding the mechanism of action and for guiding further drug development efforts. The primary methodologies include cell-based assays and receptor binding assays.

Cell-Based Assays provide a more physiologically relevant context to study the effects of a compound on cellular functions. These assays can measure a variety of endpoints, including cell viability, proliferation, signaling pathway modulation, and reporter gene activation.

Cytotoxicity Assays: These are fundamental for determining the concentration at which a compound becomes toxic to cells. Common methods include the MTT assay, which measures metabolic activity, and the LDH release assay, which assesses cell membrane integrity. frontiersin.org For piperazine-based semicarbazone derivatives, an MTT assay was used to evaluate their cytotoxicity profile on NIH-3T3 and MCF-7 cell lines. benthamdirect.com

Proliferation Assays: These assays quantify the effect of a compound on cell growth over time. They are particularly relevant for assessing potential anticancer activity.

Signaling Pathway Analysis: Techniques such as Western blotting and ELISA can be used to investigate how this compound derivatives affect specific intracellular signaling pathways. This can provide insights into the compound's mechanism of action.

Reporter Gene Assays: These assays are used to measure the activation or inhibition of specific transcription factors or signaling pathways. A reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is responsive to the pathway of interest.

Receptor Binding Assays are a direct method to determine the affinity of a compound for a specific receptor. These assays are crucial for identifying the molecular targets of a drug candidate and for understanding its selectivity.

Radioligand Binding Assays: This classic technique involves competing the test compound with a radiolabeled ligand that has a known high affinity for the target receptor. The amount of radioactivity displaced by the test compound is measured, and from this, the binding affinity (Ki) can be calculated. This method has been used to determine the affinity of piperazine-based compounds for various receptors, including sigma receptors and dopamine (B1211576) receptors. nih.govnih.gov

Fluorescence-Based Assays: These assays utilize fluorescently labeled ligands or employ techniques like Fluorescence Resonance Energy Transfer (FRET) to measure binding. They offer an alternative to radioligand assays and are often amenable to high-throughput screening.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that can measure the binding kinetics (both association and dissociation rates) of a compound to its target in real-time.

The choice of in vitro profiling methodology depends on the specific biological activity being investigated and the stage of the drug discovery process. A comprehensive profiling of this compound derivatives would typically involve an initial broad screening using a panel of receptor binding assays to identify potential targets, followed by more detailed characterization using a variety of cell-based functional assays to confirm the biological effect and elucidate the mechanism of action. europeanpharmaceuticalreview.comnih.gov

Below is a representative table of in vitro assays that could be employed for the biological profiling of this compound derivatives.

Assay TypeMethodologyPurposeExample Application for Piperazine Derivatives
Cell-Based Assays
CytotoxicityMTT, LDH ReleaseTo determine the concentration range for further functional assays and assess general toxicity.Evaluation of novel arylpiperazine derivatives on human prostate cancer cell lines. mdpi.com
ProliferationCell Counting, BrdU IncorporationTo assess the effect on cell growth, particularly for anticancer potential.
Reporter GeneLuciferase, β-galactosidaseTo measure the activation or inhibition of specific signaling pathways.
Cellular ImagingFluorescence MicroscopyTo visualize the subcellular localization of the compound or its effect on cellular structures.Imaging of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives in breast cancer cells. nih.gov
Receptor Binding Assays
Radioligand CompetitionScintillation CountingTo determine the binding affinity (Ki) for a specific receptor.Binding studies of piperazine derivatives at sigma receptors. nih.gov
Fluorescence PolarizationFluorescence MeasurementTo measure binding affinity in a homogeneous format.
Surface Plasmon ResonanceRefractive Index ChangeTo determine binding kinetics (kon, koff) and affinity (KD).

Applications of 4 2 Aminoethyl 1 Piperazineacetic Acid As a Research Scaffold and Chemical Synthon

Role as a Core Structure in the Rational Design of Bioactive Compounds

The piperazine (B1678402) ring is a privileged scaffold in drug discovery, and 4-(2-aminoethyl)-1-piperazineacetic acid embodies the key features that make this heterocycle a cornerstone of rational drug design. researchgate.net Its rigid, chair-like conformation allows for the precise spatial orientation of appended functional groups, which is crucial for specific interactions with biological targets. The two secondary amine groups within the piperazine ring offer distinct points for chemical modification, enabling the exploration of structure-activity relationships (SAR). nih.gov

The 4-(2-aminoethyl) and 1-(acetic acid) substituents on the piperazine core of the title compound provide three key functional handles: a primary amine, a tertiary amine, and a carboxylic acid. This trifunctionality allows for the introduction of diverse chemical moieties to modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules. For instance, the basicity of the piperazine nitrogens can be fine-tuned to enhance aqueous solubility and oral bioavailability, critical parameters in drug development.

A notable example of the rational design of bioactive compounds utilizing a similar aminoethyl-substituted heterocyclic scaffold is in the development of kinase inhibitors. Researchers have explored N-(2-aminoethyl)piperidine-4-carboxamide as a scaffold for multikinase inhibitors targeting VEGFR-2, ERK-2, and Abl-1. nih.gov In this context, the aminoethyl side chain serves as a key linker to which various pharmacophoric groups can be attached, while the piperidine (B6355638) (a close structural analog of piperazine) core acts as a central hub. One of the synthesized derivatives, compound 6b , demonstrated an IC50 value of 11.3 µM against the HepG2 human liver cancer cell line and induced significant apoptosis. nih.gov

Similarly, a series of novel σ1 receptor ligands with a 4‐(2‐aminoethyl)piperidine scaffold have been prepared and evaluated for their antiproliferative properties. researchgate.net The design strategy focused on improving the lipophilic ligand efficiency of known σ1 ligands. The aminoethyl moiety was crucial for introducing diverse amino substituents, leading to the identification of compounds with high affinity and selectivity for the σ1 receptor. researchgate.net These examples underscore how the structural motifs present in this compound can be strategically employed to design potent and selective bioactive molecules.

CompoundTarget(s)Reported Activity (IC50)
Compound 6b (NEPT derivative)VEGFR-2, ERK-2, Abl-111.3 µM (HepG2 cells)
Piperidine 4a (σ1 ligand)σ1 receptorKi = 2.4 nM
1-Methylpiperidine 20a (σ1 ligand)σ1 receptorKi = 1.3 nM
1-Methylpiperidine 21a (σ1 ligand)σ1 receptorKi = 1.4 nM
1-Methylpiperidine 22a (σ1 ligand)σ1 receptorKi = 1.3 nM

Facilitation of Parallel Library Synthesis and Combinatorial Chemistry Approaches

The structural attributes of this compound make it an ideal building block for parallel library synthesis and combinatorial chemistry. uniroma1.it Its distinct and differentially reactive functional groups (primary amine, tertiary amine, and carboxylic acid) allow for orthogonal chemical modifications, enabling the rapid generation of a large number of diverse compounds from a common scaffold.

Solid-phase synthesis is a cornerstone of combinatorial chemistry, and the carboxylic acid moiety of this compound can be readily anchored to a solid support, such as a resin. peptide.comnih.govuci.edunih.gov Once immobilized, the primary amine of the 2-aminoethyl group can be elaborated through a variety of reactions, such as acylation, sulfonylation, or reductive amination, with a diverse set of building blocks. Subsequently, the tertiary amine of the piperazine ring can be engaged in reactions like quaternization. Finally, cleavage from the resin releases the library of compounds for high-throughput screening.

Multicomponent reactions (MCRs) are particularly powerful tools in combinatorial chemistry, as they allow for the one-pot synthesis of complex molecules from three or more starting materials. mdpi.com The primary amine of this compound makes it a suitable component for isocyanide-based MCRs like the Ugi and Passerini reactions. nih.govresearchgate.netbeilstein-journals.orgrug.nlslideshare.net For example, in a split-Ugi reaction, a library of 1,4-disubstituted piperazine-based compounds was synthesized and evaluated as dopamine (B1211576) D2/D3 receptor ligands. nih.gov This approach highlights the potential of using piperazine-containing building blocks to generate significant chemical diversity around a core scaffold, leading to the discovery of ligands with high affinity for their targets. nih.gov

A recent study detailed the parallel synthesis of a library of piperazine-tethered thiazole (B1198619) compounds with antiplasmodial activity. mdpi.com While not using the exact title compound, this work exemplifies the strategy of using a piperazine core to link different chemical moieties in a combinatorial fashion to generate a library of potential drug candidates. mdpi.com The ability to systematically vary the substituents on the piperazine scaffold allows for a thorough exploration of the chemical space around the core structure, facilitating the identification of potent and selective bioactive agents.

Library TypeScaffold/Building BlockSynthetic ApproachNumber of CompoundsTherapeutic Area
Dopamine Receptor Ligands1,4-disubstituted piperazineSplit-Ugi multicomponent reactionSmall libraryNeurological disorders
Piperazine-tethered ThiazolesPiperazine and 4-chloromethyl-2-amino thiazolesParallel synthesisLibrary of diverse compoundsAntimalarial
Disubstituted 1,6-piperazine-2-onesPiperazine-2-oneParallel solid-phase synthesisNot specifiedGeneral drug discovery

Utility in the Construction of Advanced Functional Molecules and Peptide Mimetics

Beyond its use as a simple scaffold, this compound serves as a valuable synthon for the construction of more complex and advanced functional molecules, including peptide mimetics. Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability against proteolytic degradation, better oral bioavailability, and prolonged duration of action.

The incorporation of constrained cyclic structures, such as the piperazine ring, into a peptide backbone is a common strategy in the design of peptide mimetics. nih.gov The rigid piperazine core can help to lock the molecule into a specific conformation that is recognized by a biological target. The Fmoc-protected version of this compound, namely 4-[2-(Fmoc-amino)ethyl]-1-piperazineacetic acid dihydrochloride, is a commercially available building block that is widely used in solid-phase peptide synthesis. chemimpex.comsigmaaldrich.com This reagent allows for the site-specific incorporation of the this compound moiety into a growing peptide chain. The Fmoc group provides temporary protection for the primary amine, which can be selectively removed to allow for further peptide elongation or functionalization. chemimpex.com

The use of such building blocks enables the creation of hybrid molecules that combine the features of peptides and small molecules. For example, the piperazine unit can serve as a non-natural amino acid surrogate, introducing a turn or a bend in the peptide chain. The side chains of the piperazine ring can be functionalized to mimic the side chains of natural amino acids, allowing for the recreation of the key interactions required for biological activity. The phenyl-piperazine-triazine core, for instance, has been used to create α-helix mimetics that can effectively mimic the key side-chain residues of a helical peptide. mdpi.com

The versatility of the functional groups on this compound also allows for its use in the synthesis of other advanced functional molecules. The primary amine can be used as a nucleophile in various coupling reactions, while the carboxylic acid can be activated for amide bond formation. The tertiary amine of the piperazine ring can act as an internal base or be quaternized to introduce a permanent positive charge. This multifunctionality makes it a powerful tool for the construction of a wide range of complex molecular architectures with tailored properties for various applications in chemistry and biology.

Integration into Supramolecular Assemblies and Material Science Research

The ability of this compound and its derivatives to participate in non-covalent interactions, such as hydrogen bonding and metal coordination, makes it a valuable component for the construction of supramolecular assemblies and functional materials. The piperazine nitrogen atoms can act as hydrogen bond acceptors, while the primary amine and carboxylic acid groups can act as both hydrogen bond donors and acceptors.

A significant application of piperazine-containing ligands is in the field of metal-organic frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The porous nature of MOFs makes them promising materials for applications such as gas storage and separation, catalysis, and sensing. Piperazine has been incorporated into MOF structures to enhance their properties. For example, grafting piperazine onto a CuBTTri MOF has been shown to improve its CO2 uptake at pressures relevant to post-combustion flue gas capture.

In another example, a new Schiff base complex derived from the condensation of salicylaldehyde (B1680747) and 1-(2-aminoethyl)piperazine (B7761512) was used to create a novel copper supramolecular framework. mdpi.com In this structure, the aminoethylpiperazine-based ligand coordinates to copper ions, and the resulting dinuclear units are linked into a 2D architecture through hydrogen bonding and further coordination. mdpi.com This demonstrates how the specific functionalities of the 1-(2-aminoethyl)piperazine scaffold can direct the self-assembly of metal ions into complex, higher-order structures. These supramolecular frameworks exhibited remarkable catalytic activity in the oxidation of cyclohexane. mdpi.com

While the direct use of this compound in materials science is an emerging area, the demonstrated utility of its core structure, 1-(2-aminoethyl)piperazine, in forming functional supramolecular assemblies highlights its potential. The additional carboxylic acid group offers another coordination site for metal ions or a strong hydrogen bonding motif, which could be exploited to create novel materials with unique structural and functional properties. The ability to pre-organize metal centers and direct intermolecular interactions makes this compound a promising building block for the rational design of new functional materials and supramolecular systems.

Degradation and Stability Profiles of 4 2 Aminoethyl 1 Piperazineacetic Acid in Controlled Environments

Thermal Degradation Kinetics and Pathways

The thermal stability of 4-(2-aminoethyl)-1-Piperazineacetic acid is a critical parameter for its storage and handling in research environments. Studies on its thermal degradation kinetics reveal that the decomposition process is often temperature-dependent, following specific kinetic models. The primary pathways for thermal degradation typically involve the fragmentation of the piperazine (B1678402) ring and the cleavage of the acetic acid and aminoethyl side chains.

The kinetics of thermal degradation can often be described by Arrhenius-type equations, where the rate of degradation increases with temperature. The activation energy required for the initiation of these degradation pathways is a key parameter derived from such kinetic studies. While specific kinetic data for this compound is not extensively published, analogous piperazine-containing structures suggest that the initial steps of degradation may involve intramolecular cyclization or elimination reactions, particularly at elevated temperatures.

Common thermal degradation pathways may include:

Decarboxylation of the acetic acid moiety.

Cleavage of the C-N bonds within the piperazine ring.

Oxidation of the aminoethyl side chain if oxygen is present.

Oxidative Degradation Mechanisms and Catalysis

Oxidative degradation presents a significant stability challenge for this compound, particularly in the presence of atmospheric oxygen, metal ions, and light. The tertiary amines within the piperazine ring and the primary amine of the aminoethyl group are susceptible to oxidation.

The mechanism of oxidative degradation often proceeds via radical chain reactions. The initiation step can be triggered by light, heat, or the presence of transition metal ions which can act as catalysts. These catalysts, such as Cu(II) and Fe(III), can facilitate the formation of reactive oxygen species (ROS), including hydroxyl radicals (•OH) and superoxide (B77818) anions (O₂⁻), which then attack the this compound molecule. The propagation phase involves the reaction of the initial radical with oxygen to form a peroxyl radical, which can then abstract a hydrogen atom from another molecule of the compound, continuing the chain reaction.

The presence of the ethylenediamine-like moiety in the structure suggests a susceptibility to oxidation, potentially leading to the formation of aldehydes, amides, and other oxidized species. The rate and extent of oxidative degradation are highly dependent on the specific conditions, including pH, temperature, and the concentration of catalysts and antioxidants.

Identification and Characterization of Degradation Products

The identification and characterization of degradation products are crucial for understanding the degradation pathways and for developing analytical methods to monitor the stability of this compound. A variety of analytical techniques are employed for this purpose, including high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Through these analytical approaches, several potential degradation products have been proposed based on the known reactivity of similar chemical structures. These include products arising from N-oxidation, dealkylation, and ring-opening of the piperazine core.

Table 1: Potential Degradation Products of this compound

Degradation PathwayPotential Degradation ProductChemical Formula
N-OxidationThis compound N-oxideC₈H₁₇N₃O₃
Decarboxylation1-(2-aminoethyl)-4-methylpiperazineC₇H₁₇N₃
Ring CleavageN-(2-aminoethyl)-N'-(carboxymethyl)ethylenediamineC₆H₁₃N₃O₂
Oxidative Deamination4-(2-oxoethyl)-1-piperazineacetic acidC₈H₁₄N₂O₃

These proposed structures are typically confirmed by comparing their chromatographic retention times and mass spectra with those of synthesized reference standards. Further structural elucidation is achieved through detailed analysis of their fragmentation patterns in tandem mass spectrometry (MS/MS) and by using 1D and 2D NMR techniques.

Strategies for Enhancing Chemical Stability in Research Contexts

To ensure the integrity of research data, it is imperative to implement strategies that enhance the chemical stability of this compound in experimental settings. These strategies primarily focus on controlling the environmental factors that promote degradation.

Table 2: Strategies for Enhancing the Stability of this compound

StrategyRationaleImplementation
Control of Temperature To minimize thermal degradation by reducing the kinetic energy available for decomposition reactions.Store the compound at recommended low temperatures (e.g., refrigerated or frozen) and away from direct heat sources.
Protection from Light To prevent photolytic degradation, which can initiate radical chain reactions.Use amber-colored vials or wrap containers with aluminum foil. Conduct experiments under low-light conditions when possible.
Inert Atmosphere To prevent oxidative degradation by excluding atmospheric oxygen.Store and handle the compound under an inert gas such as nitrogen or argon. Use deoxygenated solvents for preparing solutions.
pH Control To maintain the compound in its most stable ionic form and prevent acid or base-catalyzed hydrolysis.Prepare solutions in buffered systems at a pH where the compound exhibits maximum stability, as determined by stability studies.
Use of Antioxidants To scavenge free radicals and reactive oxygen species that initiate and propagate oxidative degradation.Add small amounts of antioxidants, such as butylated hydroxytoluene (BHT) or ascorbic acid, to solutions, ensuring they do not interfere with the experiment.
Chelating Agents To sequester catalytic metal ions that promote oxidative degradation.Incorporate a chelating agent like ethylenediaminetetraacetic acid (EDTA) into solutions to bind trace metal contaminants.

By implementing these strategies, researchers can significantly reduce the rate of degradation of this compound, thereby ensuring the accuracy and validity of their experimental outcomes.

Future Research Horizons for this compound

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of therapeutic agents. The specific compound, this compound, presents a unique structural framework that holds significant promise for future research and development. This article explores the prospective avenues for investigation, focusing on advancements in synthesis, computational methodologies, novel biological applications, and the development of sophisticated research tools.

Q & A

Q. Key considerations :

  • Purity optimization: Use HPLC or column chromatography with polar solvents (e.g., methanol/water gradients).
  • Yield improvement: Adjust stoichiometric ratios of EDC/HOAt to 1:1.5 for efficient activation .

Basic: How is the structural characterization of this compound validated?

Answer:
Multi-spectroscopic approaches are critical:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra for piperazine ring protons (δ 2.5–3.5 ppm) and acetic acid protons (δ 3.6–4.0 ppm) .
  • Mass spectrometry : Confirm molecular weight with ESI-MS (e.g., m/z 229.32 for tert-butyl derivatives) .
  • X-ray crystallography : Resolve crystal structures to validate substituent positions (e.g., piperazine ring puckering) .

Advanced: How to design experiments to resolve contradictions in reported biological activities of derivatives?

Answer:
Contradictions often arise from substituent variations or assay conditions. Strategies include:

  • Comparative SAR studies : Test derivatives with incremental modifications (e.g., 4-methyl vs. 4-phenyl groups) in standardized assays (e.g., caspase-3 activation) .
  • Biological model standardization : Use isogenic cell lines or animal models to minimize variability. For example, apoptosis assays with PAC-1 (a procaspase-3 activator) should control for cell permeability and off-target effects .

Q. Example :

DerivativeSubstituentBiological ActivityReference
PAC-1PhenylmethylCaspase-3 activation
4-MethylMethylNeuroprotective

Advanced: What computational approaches predict the interaction of this compound derivatives with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with caspase-3 (PDB ID: 3DEH) .
  • QSAR modeling : Correlate electronic parameters (e.g., Hammett σ values) with activity. For example, electron-withdrawing groups on the aryl ring enhance caspase activation .
  • MD simulations : Assess stability of piperazine-acetic acid conjugates in lipid bilayers for blood-brain barrier penetration studies .

Basic: What are the solubility and formulation considerations for in vitro studies?

Answer:

  • Solubility : The compound is polar (logP ~0.5) and soluble in DMSO (>50 mg/mL) or aqueous buffers (pH 4–7) .
  • Stability : Store at 2–8°C in amber vials to prevent photodegradation. Monitor via LC-MS for hydrolytic byproducts (e.g., free acetic acid) .

Advanced: How to assess the compound’s potential toxicity using in vitro models?

Answer:

  • Cytotoxicity screening : Use HEK293 or HepG2 cells with MTT assays (IC₅₀ determination) .
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended interactions .
  • Metabolite analysis : Identify hepatotoxic metabolites via microsomal incubation (e.g., rat liver S9 fraction) followed by UPLC-QTOF .

Advanced: What strategies optimize the stability of this compound under physiological conditions?

Answer:

  • Prodrug design : Synthesize ester derivatives (e.g., isopropyl esters) to enhance plasma stability. Hydrolysis rates can be quantified via pH-stat titration .
  • Co-solvent systems : Use cyclodextrins or PEG-based formulations to reduce aggregation in aqueous media .

Basic: How to validate the reproducibility of synthetic protocols across laboratories?

Answer:

  • Inter-lab validation : Share detailed protocols for key steps (e.g., EDC coupling conditions) via platforms like protocols.io .
  • Reference standards : Use tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate (CAS 192130-34-0) as a purity benchmark .

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Reactant of Route 1
Reactant of Route 1
4-(2-aminoethyl)-1-Piperazineacetic acid
Reactant of Route 2
Reactant of Route 2
4-(2-aminoethyl)-1-Piperazineacetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.